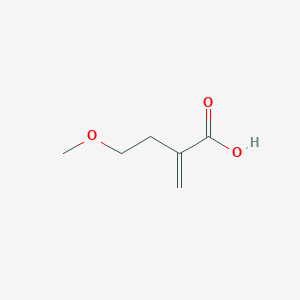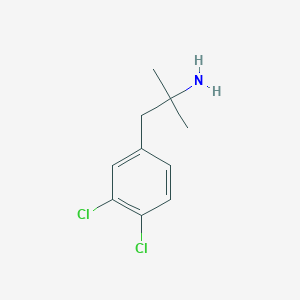
1-(3,4-Dichlorophenyl)-2-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-2-methylpropan-2-amine is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylpropan-2-amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-2-methylpropan-2-amine typically involves the reaction of 3,4-dichlorophenylacetonitrile with methylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum, which facilitates the hydrogenation process . The reaction conditions often include elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the reaction of 3,4-dichlorophenylacetonitrile with methylamine can be conducted in a series of reactors connected in sequence, with precise control over temperature, pressure, and reactant flow rates . This method allows for the large-scale production of the compound with high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dichlorophenyl)-2-methylpropan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the phenyl ring .
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-2-methylpropan-2-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may block the binding sites of enzymes involved in neurotransmitter synthesis, thereby affecting neural signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as an herbicide and inhibitor of photosynthesis.
4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: Investigated for their pharmacological activities, including antidepressant and antipsychotic effects.
Uniqueness
1-(3,4-Dichlorophenyl)-2-methylpropan-2-amine is unique due to its specific structural features and the resulting chemical properties Its dichlorophenyl group imparts distinct reactivity patterns, making it a valuable intermediate in synthetic chemistry
Propriétés
Numéro CAS |
5255-51-6 |
|---|---|
Formule moléculaire |
C10H13Cl2N |
Poids moléculaire |
218.12 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H13Cl2N/c1-10(2,13)6-7-3-4-8(11)9(12)5-7/h3-5H,6,13H2,1-2H3 |
Clé InChI |
BIBNTTIOMUCFKT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC(=C(C=C1)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


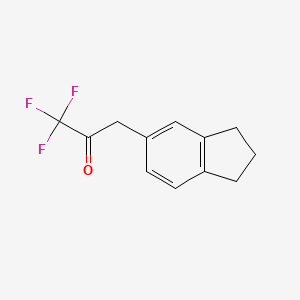
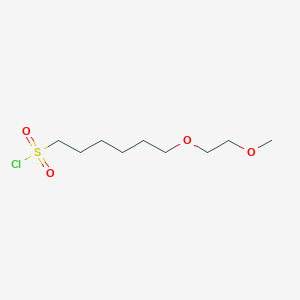
amine](/img/structure/B13525734.png)
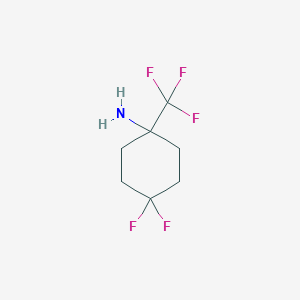
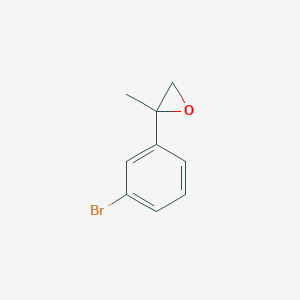
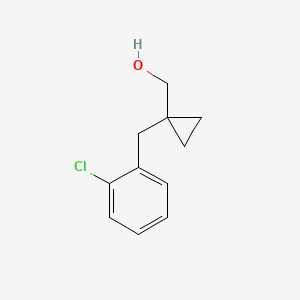
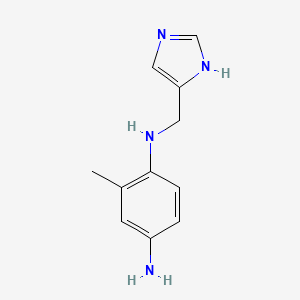
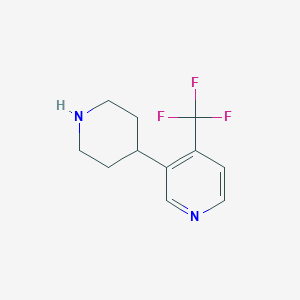
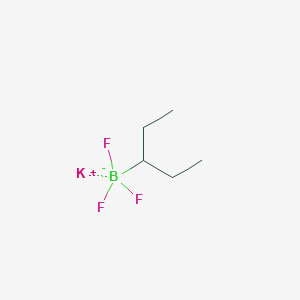


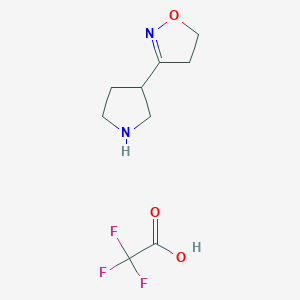
![1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-olhydrochloride](/img/structure/B13525793.png)
